Tetraethoxyallene
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Overview
Description
Tetraethoxyallene is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol It is characterized by the presence of four ethoxy groups attached to an allene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethoxyallene can be synthesized through the reaction of allene with ethanol in the presence of a catalyst. One common method involves the use of phosgene, which reacts with this compound to form bis(ethoxycarbonyl)ketene, with the elimination of two equivalents of chloroethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Tetraethoxyallene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Tetraethoxyallene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetraethoxyallene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
Tetraethoxysilane: Similar in structure but contains silicon instead of carbon.
Tetraethoxypropane: Another ethoxy-substituted compound with different reactivity.
Uniqueness: Tetraethoxyallene is unique due to its allene backbone, which imparts distinct chemical properties and reactivity compared to other ethoxy-substituted compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
85152-89-2 |
---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
InChI |
InChI=1S/C11H20O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3 |
InChI Key |
HEWKWPDPZLQIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C=C(OCC)OCC)OCC |
Origin of Product |
United States |
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